molecular formula C10H13Cl3N2 B11819338 2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride

Cat. No.: B11819338
M. Wt: 267.6 g/mol
InChI Key: YFTXCRWDHLSYMF-UHFFFAOYSA-N
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Description

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H13Cl3N2 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride typically involves the halogenation of indole derivatives followed by amination. One common method involves the chlorination of indole to produce 7-chloroindole, which is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include various substituted indoles and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
  • 1H-Indole-3-ethanamine, N-methyl-
  • 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
  • Tryptamine

Uniqueness

Compared to similar compounds, 2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride is unique due to its specific halogenation pattern and the presence of the ethanamine group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13Cl3N2

Molecular Weight

267.6 g/mol

IUPAC Name

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H11ClN2.2ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;;/h1-3,6,13H,4-5,12H2;2*1H

InChI Key

YFTXCRWDHLSYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCN.Cl.Cl

Origin of Product

United States

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